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Boc-3-hydroxy-1-adamantyl-glycine

Cat. No.: B12439322
M. Wt: 325.4 g/mol
InChI Key: UKCKDSNFBFHSHC-KHNNNQPQSA-N
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Description

Contextualization within Adamantane (B196018) Chemistry and Amino Acid Derivatives

Boc-3-hydroxy-1-adamantyl-glycine is a molecule that marries two important classes of organic compounds: adamantane derivatives and amino acid derivatives. The adamantane moiety, a rigid, cage-like hydrocarbon, is known for its lipophilic nature and steric bulk. nih.govnih.gov In medicinal chemistry, the incorporation of an adamantane scaffold into a drug molecule can enhance its pharmacological properties by increasing its stability and bioavailability. chemimpex.comchemimpex.com This is due to the rigid cage structure that can protect adjacent functional groups from metabolic degradation. nih.gov

Amino acids, the fundamental building blocks of proteins, are central to numerous biological processes. The modification of natural amino acids or the synthesis of unnatural amino acids is a key strategy in drug discovery and peptide design. sigmaaldrich.com this compound is an example of an unnatural amino acid where the simple hydrogen side chain of glycine (B1666218) is replaced by a bulky, functionalized adamantyl group. The "Boc" group (tert-butyloxycarbonyl) is a common protecting group for the amine functionality, allowing for controlled reactions in peptide synthesis. nih.gov

Significance as a Chirally Modified Glycine Scaffold

The compound's primary claim to fame is its role as a key intermediate in the synthesis of Saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. biosynth.comresearchgate.netchemicalbook.com The specific stereochemistry of the (S)-enantiomer of this compound is crucial for the biological activity of Saxagliptin. researchgate.net This has driven significant research into efficient and stereoselective methods for its synthesis. researchgate.net

Overview of Current Research Trajectories

Current research involving this compound and related adamantyl amino acids is largely focused on their application in medicinal chemistry and drug design. One major trajectory remains the optimization of its synthesis to produce the desired enantiomer with high purity for pharmaceutical applications. researchgate.net

Beyond its use in Saxagliptin, the unique properties of adamantyl-containing amino acids suggest broader potential applications. Researchers are exploring the incorporation of such amino acids into peptides to create peptidomimetics with enhanced stability and novel biological activities. researchgate.netiris-biotech.de The lipophilic and rigid nature of the adamantane group can be used to modulate the properties of peptides, potentially leading to new therapeutic agents for a range of diseases, including cancer and neurological disorders. chemimpex.com Furthermore, the use of adamantylglycine as a high-affinity label for monitoring membrane transport highlights its potential in the development of drug delivery systems and diagnostic tools. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H27NO5 B12439322 Boc-3-hydroxy-1-adamantyl-glycine

Properties

Molecular Formula

C17H27NO5

Molecular Weight

325.4 g/mol

IUPAC Name

(2R)-2-[(5S,7R)-3-hydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C17H27NO5/c1-15(2,3)23-14(21)18-12(13(19)20)16-5-10-4-11(6-16)8-17(22,7-10)9-16/h10-12,22H,4-9H2,1-3H3,(H,18,21)(H,19,20)/t10-,11+,12-,16?,17?/m0/s1

InChI Key

UKCKDSNFBFHSHC-KHNNNQPQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C(=O)O)C12C[C@H]3C[C@@H](C1)CC(C3)(C2)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)CC(C3)(C2)O

Origin of Product

United States

Structural Aspects and Conformational Analysis of Boc 3 Hydroxy 1 Adamantyl Glycine

Influence of the Adamantane (B196018) Cage on Molecular Rigidity and 3D Structure

The adamantane moiety, a cage-like hydrocarbon composed of three fused cyclohexane (B81311) rings in chair conformations, imparts exceptional rigidity to the molecular framework of Boc-3-hydroxy-1-adamantyl-glycine. researchgate.net This diamondoid structure is not only sterically demanding but also conformationally locked, which significantly restricts the rotational freedom of the entire molecule. researchgate.net The rigid nature of the adamantane cage helps to precisely orient the glycine (B1666218) and hydroxyl substituents in three-dimensional space, a critical factor in its role in stereoselective synthesis. This structural rigidity is a defining characteristic that enhances the stability of the molecule. researchgate.net The predictable and well-defined spatial arrangement of the functional groups attached to the adamantane scaffold is a key reason for its use in drug design.

Significance of Stereochemical Configurations, particularly the (S)-Enantiomer

This compound possesses chiral centers, leading to the existence of different stereoisomers. Of particular importance is the (S)-enantiomer, formally named (2S)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid. mdpi.comnih.gov This specific stereoisomer is a crucial intermediate in the synthesis of certain dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents. For instance, the synthesis of Saxagliptin, a potent and selective DPP-4 inhibitor, specifically requires the (S)-enantiomer of N-Boc-3-hydroxyadamantyl-glycine to achieve the desired therapeutic effect. researchgate.net The stereochemical configuration at the alpha-carbon of the glycine moiety is paramount for the biological activity of the final drug molecule. Consequently, methods for the racemization of the unwanted (R)-enantiomer and the selective synthesis or separation of the desired (S)-enantiomer are of significant industrial interest. researchgate.net

Role of the Boc Protecting Group and the Hydroxyl Functionality in Reactivity

The reactivity of this compound is significantly modulated by the presence of the tert-butoxycarbonyl (Boc) protecting group and the hydroxyl (-OH) functionality.

The Boc group is a widely used protecting group for amines in peptide synthesis and other areas of organic chemistry. pharmaffiliates.comnih.gov It serves to mask the nucleophilicity and basicity of the amino group of the glycine moiety, preventing it from participating in unwanted side reactions during subsequent synthetic steps. pharmaffiliates.com The Boc group is valued for its stability under a variety of reaction conditions, including those that are basic or nucleophilic. nih.gov A key advantage is its facile removal under mild acidic conditions, typically using trifluoroacetic acid (TFA), which regenerates the free amine with the formation of gaseous byproducts (isobutylene and carbon dioxide). pharmaffiliates.comnih.gov This clean deprotection is crucial for the efficient synthesis of larger molecules.

Advanced Structural Elucidation Techniques in Research

The precise three-dimensional structure and chemical identity of this compound and its derivatives are confirmed through a suite of advanced analytical techniques.

Spectroscopic methods are indispensable for the characterization of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Although specific, fully assigned experimental spectra for this exact compound are not widely published in publicly accessible literature, expected chemical shifts can be predicted based on the known values for its constituent functional groups. researchgate.netlibretexts.orgopenstax.org

¹H NMR: The spectrum would be expected to show characteristic signals for the protons of the Boc group (a singlet for the nine equivalent protons of the tert-butyl group), the alpha-proton of the glycine moiety, and a complex series of signals corresponding to the protons of the rigid adamantane cage. researchgate.netoregonstate.edu

¹³C NMR: The carbon spectrum would display distinct resonances for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbons of the adamantane cage and the tert-butyl group, and the various CH, CH₂, and CH₃ carbons throughout the molecule. nih.govbiosynth.com

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts Please note that the following are expected chemical shift ranges based on typical values for the respective functional groups and may vary depending on the solvent and other experimental conditions.

Group Expected ¹H NMR Shift (ppm) Expected ¹³C NMR Shift (ppm)
Boc (C(CH₃)₃)~1.4 (singlet, 9H)~28 (CH₃), ~80 (quaternary C)
Adamantane (CH, CH₂)1.5 - 2.5 (multiple signals)25 - 45
α-CH (Glycine)~4.0 - 4.5~55 - 60
NH (Amide)5.0 - 6.0 (broad)N/A
OH (Alcohol)Variable (broad)N/A
COOH (Carboxylic Acid)>10 (broad)~170 - 180
C=O (Boc)N/A~155

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. The molecular weight of this compound (C₁₇H₂₇NO₅) is 325.4 g/mol . nih.govnih.gov In mass spectrometry, the molecule would be expected to show a molecular ion peak, and characteristic fragment ions corresponding to the loss of the Boc group or parts of it.

Infrared (IR) Spectroscopy is employed to identify the presence of specific functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands. researchgate.netchemicalbook.combiosynth.com

Interactive Data Table: Expected IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching, H-bonded2500 - 3300 (broad)
O-H (Alcohol)Stretching, H-bonded3200 - 3600 (broad)
N-H (Amide)Stretching3200 - 3500
C-H (sp³)Stretching2850 - 3000
C=O (Carboxylic Acid)Stretching1700 - 1725
C=O (Boc/Carbamate)Stretching1680 - 1700
C-OStretching1000 - 1300

X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional structure of crystalline solids, including the absolute stereochemistry of chiral molecules. nih.gov While a specific crystal structure for this compound itself may not be publicly available, the technique has been widely applied to various adamantane derivatives. These studies are crucial for confirming the conformation of the adamantane cage and the spatial orientation of its substituents. For adamantane-containing amino acids, X-ray analysis provides definitive proof of the stereochemical configuration at the chiral centers, which is essential for understanding their biological activity and for quality control in pharmaceutical manufacturing. nih.gov The analysis of intermolecular interactions, such as hydrogen bonding, within the crystal lattice also offers insights into the solid-state properties of these compounds.

Applications As a Building Block and Scaffold in Advanced Organic and Medicinal Chemistry Research

Role in the Synthesis of Complex Amino Acid Derivatives and Peptide Mimetics

Boc-3-hydroxy-1-adamantyl-glycine serves as a crucial starting material for the synthesis of more intricate amino acid derivatives and peptide mimetics. biosynth.com The presence of the Boc (tert-butoxycarbonyl) protecting group on the amino function allows for controlled peptide bond formation, a fundamental process in the construction of peptides. The adamantyl group, a bulky, three-dimensional cage-like hydrocarbon, imparts significant steric hindrance and lipophilicity. This influences the conformation of the resulting peptides, leading to structures that can mimic or block the biological actions of natural peptides.

The synthesis of these derivatives often involves standard peptide coupling techniques where the carboxylic acid of this compound is activated and then reacted with the amino group of another amino acid or peptide fragment. The hydroxyl group on the adamantane (B196018) cage can also be further functionalized to introduce additional diversity and to probe interactions with biological targets.

Design of Rigid Scaffolds in Drug Discovery and Chemical Biology

The rigid nature of the adamantane cage is a highly desirable feature in drug design. biosynth.com It allows for the precise positioning of functional groups in three-dimensional space, which is critical for effective interaction with biological targets like enzymes and receptors.

Impact of Adamantyl Moiety on Molecular Recognition and Binding Affinity

The adamantyl group plays a significant role in how a molecule interacts with its biological target. nih.gov Its lipophilic (fat-loving) nature promotes binding to hydrophobic pockets within proteins. nih.govnih.gov This interaction can significantly increase the binding affinity of the drug candidate, making it more potent. The adamantane cage is known to fit perfectly into the cavity of β-cyclodextrin, a well-studied host-guest system, with a high association constant, illustrating its strong binding capabilities. nih.gov Furthermore, the rigidity of the adamantyl scaffold reduces the entropic penalty upon binding to a receptor, which can lead to a more favorable binding free energy. nih.gov The incorporation of adamantane derivatives into liposomes has also been shown to be a promising strategy for targeted drug delivery and studying cell surface recognition. nih.gov

Generation of sp3-Enriched Scaffolds with Improved Physicochemical Properties

In medicinal chemistry, there is a growing emphasis on designing drug candidates with a higher fraction of sp3-hybridized carbon atoms. researchgate.netwhiterose.ac.uk These "sp3-enriched" molecules tend to have improved physicochemical properties, such as better solubility and metabolic stability, compared to flat, aromatic (sp2-rich) compounds. nih.govnih.gov this compound is an excellent example of an sp3-rich building block. researchgate.netwhiterose.ac.ukacs.org Its use in synthesis directly contributes to the three-dimensionality and complexity of the final molecule, which can lead to better drug-like properties and potentially fewer off-target effects. researchgate.netwhiterose.ac.uknih.gov

Contribution to Specific Therapeutic Agent Precursors

Perhaps the most well-documented application of this compound is its role as a key intermediate in the synthesis of certain therapeutic agents.

Intermediate in Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Development (e.g., Saxagliptin)

This compound is a critical building block for the synthesis of Saxagliptin, a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). magtechjournal.comresearchgate.netresearchgate.netgoogle.comnih.gov DPP-4 inhibitors are a class of oral medications used for the treatment of type 2 diabetes. nih.govnih.govcapes.gov.br They work by preventing the breakdown of incretin (B1656795) hormones, which play a key role in regulating blood sugar levels. nih.govyoutube.comcapes.gov.br

Several synthetic routes to Saxagliptin utilize (S)-N-Boc-3-hydroxyadamantylglycine as a key intermediate. researchgate.netresearchgate.netgoogle.com The synthesis often involves the coupling of this amino acid derivative with another key fragment, followed by a series of reactions to complete the final structure of Saxagliptin. google.comgoogle.com The development of efficient and cost-effective methods for producing this compound has been an area of active research. magtechjournal.comresearchgate.net

Molecular-Level Interaction of the Hydroxyadamantyl Group within Enzyme Subsites (e.g., S2 Subsite)

The hydroxyadamantyl group of Saxagliptin plays a crucial role in its potent inhibitory activity by interacting with specific subsites within the DPP-4 enzyme. The active site of DPP-4 is comprised of several pockets, including the S1 and S2 subsites, which accommodate the side chains of the peptide substrates. researchgate.netmdpi.com The bulky and hydrophobic adamantyl group of Saxagliptin is believed to bind favorably within the S2 extensive subsite of DPP-4. nih.gov This interaction, along with other interactions in the active site, contributes to the high affinity and selectivity of Saxagliptin for DPP-4. mdpi.comnih.gov The hydroxyl group on the adamantane moiety can also form additional hydrogen bonds, further anchoring the inhibitor in the active site.

Theoretical Implications for Target Selectivity and Potency

The incorporation of the adamantane cage into molecular design has significant theoretical implications for a compound's selectivity and potency towards biological targets. The adamantyl group is a bulky, rigid, and lipophilic moiety that can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. nih.govpublish.csiro.au

The rigidity of the tricyclic adamantane structure is a key attribute. publish.csiro.au It restricts the conformational flexibility of the molecule, which can lead to a more precise orientation of the pharmacophoric groups for optimal interaction with a biological target. This pre-organization can result in a lower entropic penalty upon binding, thus contributing to higher affinity and potency. The defined three-dimensional shape of the adamantane scaffold allows for a more effective exploration of the binding pockets of enzymes and receptors. publish.csiro.au

Furthermore, the lipophilic nature of the adamantane group can enhance a drug's ability to cross cellular membranes and the blood-brain barrier, which can be crucial for reaching intracellular or central nervous system targets. nih.gov This property also promotes interactions with hydrophobic pockets within protein targets. However, the influence of the adamantane moiety extends beyond simple lipophilicity. The specific shape and substitution pattern of the adamantane cage can lead to significant differences in biological activity. Minor modifications, such as the introduction of substituents on the adamantane core, can markedly alter the potency of the resulting drug, indicating that the shape of the adamantane unit itself is a critical determinant of its effect. nih.gov

The presence of the hydroxyl group at the 3-position of the adamantane cage in this compound introduces a site for hydrogen bonding. This can facilitate specific interactions with the target protein, potentially increasing both selectivity and potency. The chiral center at the glycine (B1666218) moiety further adds to the stereochemical complexity, allowing for enantioselective interactions with chiral biological targets such as enzymes and receptors. The combination of the rigid adamantane scaffold, the strategically placed hydroxyl group, and the chiral center makes this compound a building block with high potential for the design of selective and potent bioactive molecules. iris-biotech.deiris-biotech.de

Exploration in Novel Chemical Reactions and Rearrangements

The unique structural features of this compound also make it an interesting substrate for the exploration of novel chemical reactions and rearrangements.

Potential Applications in Beckmann Rearrangement Contexts

The Beckmann rearrangement is a well-established acid-catalyzed reaction that converts an oxime into an amide or a lactam. wikipedia.orgmasterorganicchemistry.com Given that this compound possesses a carboxylic acid function, it can be envisioned as a precursor to a ketoxime that could undergo a Beckmann rearrangement.

While direct studies on the Beckmann rearrangement of derivatives of this compound are not extensively reported, the literature on related adamantane structures provides a basis for its potential application. For instance, the synthesis of α-amino acids has been achieved through the Beckmann rearrangement of β-keto ester oximes where the carboxyl group is protected as a 2,4,10-trioxaadamantane unit. beilstein-journals.orgnih.gov This suggests that the adamantane framework is compatible with the conditions of the Beckmann rearrangement.

A hypothetical pathway could involve the conversion of the carboxylic acid of this compound into a ketone, followed by oximation. The resulting ketoxime, bearing the bulky and structurally complex adamantyl glycine moiety, could then be subjected to Beckmann rearrangement conditions to yield a novel amide. The stereochemistry of the migrating group is a key aspect of the Beckmann rearrangement, and the rigid adamantane cage could influence the migratory aptitude of the adjacent groups, potentially leading to interesting and selective outcomes. wikipedia.org The presence of the N-Boc protecting group and the hydroxyl group would need to be considered, as they might require protection or could influence the reaction's course.

Potential Applications in Hofmann Rearrangement Contexts

The Hofmann rearrangement is another classical organic reaction that converts a primary amide into a primary amine with one less carbon atom via an isocyanate intermediate. wikipedia.orgmasterorganicchemistry.com This reaction offers a potential route to synthesize novel amines derived from this compound.

The application of the Hofmann rearrangement to substrates containing adamantane moieties has been documented in the synthesis of α-amino acids. beilstein-journals.orgnih.gov In these examples, the carboxyl group of a malonamic acid is masked as a 2,4,10-trioxaadamantane, and the amide function is subjected to the Hofmann rearrangement. This demonstrates the feasibility of employing the Hofmann rearrangement on substrates bearing an adamantane-related protecting group.

Starting from this compound, one could envision the conversion of the carboxylic acid to a primary amide. This amide could then be subjected to the conditions of the Hofmann rearrangement, typically involving a halogen and a strong base, to yield a novel amine. wikipedia.org The isocyanate intermediate formed during the reaction could potentially be trapped with various nucleophiles to generate a range of derivatives, such as carbamates. wikipedia.orgthermofisher.com The presence of the hydroxyl group on the adamantane cage and the N-Boc protecting group would need to be taken into account, as they could be sensitive to the reaction conditions.

Nucleophilic Reactivity Towards Electrophilic Reagents

The chemical structure of this compound contains several nucleophilic centers, primarily the nitrogen atom of the Boc-protected amine and the oxygen atom of the hydroxyl group. The N-Boc protecting group significantly modulates the nucleophilicity of the amino group. While the lone pair on the nitrogen is delocalized into the carbonyl group of the carbamate, it can still participate in nucleophilic reactions under certain conditions.

The deprotonated carboxylate and the hydroxyl group can also act as nucleophiles. The reactivity of these functional groups allows for a variety of chemical transformations. For instance, the carboxylic acid can be readily converted into esters, amides, or acid chlorides, which are versatile intermediates for further functionalization.

The hydroxyl group on the adamantane ring can react with a range of electrophilic reagents. For example, it can be acylated to form esters or alkylated to form ethers. These modifications can be used to fine-tune the physicochemical properties of the molecule, such as its lipophilicity and hydrogen-bonding capacity, which can be crucial for its biological activity.

The N-Boc protecting group itself can be removed under acidic conditions to liberate the free amine. nih.gov This primary amine is a potent nucleophile and can react with a wide array of electrophiles, including alkyl halides, acyl chlorides, and isocyanates, to form a diverse library of derivatives. This reactivity is fundamental to its application as a building block in the synthesis of more complex molecules, such as peptide-based drugs. chemimpex.com

Compound Information Table

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1334321-39-9C₁₇H₂₇NO₅325.40
(S)-N-Boc-3-hydroxyadamantylglycine361442-00-4C₁₇H₂₇NO₅325.40
Boc-3-hydroxy-1-adamantyl-D-glycine361442-00-4C₁₇H₂₇NO₅325.40
Saxagliptin361442-04-8C₁₈H₂₅N₃O₂315.41
2,4,10-Trioxaadamantane5163-53-1C₇H₁₀O₃142.15

Advanced Analytical and Quality Control Methodologies for Research Materials

Chromatographic Techniques for Purity and Enantiomeric Excess Assessment

Chromatography is an indispensable tool for separating and quantifying the components of a mixture. For chiral molecules like Boc-3-hydroxy-1-adamantyl-glycine, specialized chromatographic methods are essential for evaluating both chemical and stereochemical purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. It is extensively used to monitor the progress of synthesis reactions, allowing chemists to track the consumption of reactants and the formation of the desired product in real-time. For instance, the conversion of (R)-N-Boc-3-hydroxyadamant-1-yl glycine (B1666218) during a racemization process can be effectively followed by HPLC. google.com

Furthermore, HPLC is critical for determining the chemical purity of the final compound, separating it from any unreacted starting materials, by-products, or degradation products. Commercial sources often specify a purity of 98% or higher as determined by this method. aceschem.com

Given the chiral nature of the glycine moiety, assessing the enantiomeric excess (e.e.) is of paramount importance. Chiral HPLC, utilizing a stationary phase designed to interact differently with each enantiomer, enables the separation and quantification of the (R) and (S) forms of the molecule. This is crucial in processes such as the selective crystallization of the desired (S)-enantiomer from a racemic mixture, where HPLC is used to confirm the enantiomeric purity of the final product. google.com A patent application describes a racemization process where a starting material with 74.4% enantiomeric excess was used, a value determined by chiral HPLC. google.com

Table 1: Representative HPLC Parameters for Analysis

ParameterDescription
Instrument High-Performance Liquid Chromatography System
Column Chiral Stationary Phase (e.g., polysaccharide-based) for enantiomeric excess; C18 or similar for purity assessment.
Mobile Phase Typically a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer. The exact composition is optimized for separation.
Detection UV detector, typically monitored at a wavelength where the Boc-protecting group or other chromophores absorb.
Application Reaction monitoring, chemical purity assessment, determination of enantiomeric excess (%ee).

Spectroscopic Techniques for Comprehensive Structural Verification

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and molecular weight of a compound, serving as a definitive means of identity confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR are used to provide a complete picture of the molecule's carbon-hydrogen framework. tandfonline.comtandfonline.com

The ¹H NMR spectrum will show characteristic signals for the protons of the bulky adamantane (B196018) cage, the methine proton of the glycine unit, and the nine equivalent protons of the tert-butyl group (Boc). The ¹³C NMR spectrum complements this by showing distinct signals for each unique carbon atom, including those in the adamantane skeleton, the carbonyl carbons of the acid and the Boc group, and the carbons of the glycine and Boc moieties. tandfonline.comtandfonline.com The chemical shifts are sensitive to the substitution pattern on the adamantane ring. tandfonline.com

NMR is also invaluable for conformational analysis. The adamantane cage itself is rigid, but rotation can occur around the single bonds connecting it to the glycine unit. tandfonline.comtandfonline.com Studies on related molecules show that temperature-dependent NMR can be used to study the dynamics of bond rotation, such as the cis/trans isomerism around amide bonds, which can lead to the appearance of multiple sets of signals at low temperatures. beilstein-journals.org This provides insight into the molecule's preferred three-dimensional shape in solution. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusFunctional GroupPredicted Chemical Shift (ppm)
¹HAdamantane-H~1.5 - 2.5
¹HGlycine α-H~4.0 - 4.5
¹HNH (Amide)~5.0 - 6.0 (broad)
¹HBoc-(CH₃)₃~1.4
¹³CAdamantane-C~30 - 70
¹³CGlycine α-C~55 - 60
¹³CBoc-C(CH₃)₃~28
¹³CBoc-C=O~155
¹³CAcid-C=O~170 - 175

Note: Predicted values are estimates based on typical shifts for these functional groups. spectrabase.com

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₇H₂₇NO₅), the expected monoisotopic mass is approximately 325.1889 g/mol . nih.govnih.gov

Under electron ionization (EI) conditions, the molecule will ionize and break apart in a predictable manner. The fragmentation of adamantane derivatives is well-studied. cdnsciencepub.comresearchgate.net The adamantyl cation (C₁₀H₁₅⁺) at a mass-to-charge ratio (m/z) of 135 is a highly stable and characteristic fragment for many 1-substituted adamantanes. cdnsciencepub.comnih.gov

For this compound, key fragmentation pathways would include:

Loss of the tert-butyl group from the Boc protecting group to give a fragment at [M-57]⁺.

Loss of the entire Boc group to give a fragment at [M-101]⁺.

Cleavage of the bond between the adamantane ring and the glycine moiety, leading to the formation of the stable 3-hydroxy-1-adamantyl cation.

Loss of water (H₂O) from the hydroxyl group. cdnsciencepub.com

Analysis of these fragments allows for the confirmation of the different structural components of the molecule. libretexts.orgacs.org

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/zPossible Fragment IonDescription
325[M]⁺Molecular Ion
268[M - 57]⁺Loss of tert-butyl radical (•C(CH₃)₃)
224[M - 101]⁺Loss of Boc group (•COOC(CH₃)₃)
151[C₁₀H₁₅O]⁺3-hydroxy-1-adamantyl cation
135[C₁₀H₁₅]⁺Adamantyl cation (following loss of OH)

Future Research Directions and Theoretical Perspectives

Development of Novel Highly Stereoselective Synthetic Pathways

The biological activity of chiral molecules is often highly dependent on their stereochemistry. For Boc-3-hydroxy-1-adamantyl-glycine, which is a key intermediate in the synthesis of pharmaceuticals like Saxagliptin, the development of efficient and highly stereoselective synthetic routes is paramount. researchgate.netchemicalbook.com Future research will likely focus on several key areas to achieve this.

One promising avenue is the exploration of novel chiral catalysts and reagents. While methods utilizing chiral bases like quinidine (B1679956) have been reported for the resolution of racemic mixtures, the development of catalytic asymmetric syntheses would be a significant advancement. researchgate.net This could involve the use of transition metal catalysts with chiral ligands or organocatalysts to directly generate the desired stereoisomer with high enantiomeric excess.

Furthermore, enzymatic and chemo-enzymatic methods present a green and highly selective alternative. The use of enzymes, such as phenylalanine dehydrogenase in reductive amination, has already been explored for the synthesis of the (S)-enantiomer. researchgate.net Future work could focus on discovering or engineering new enzymes with enhanced substrate specificity and stability for large-scale production.

Additionally, the development of stereoselective C-H functionalization techniques could provide more direct and atom-economical routes to enantiomerically pure adamantyl amino acids. mdpi.comnih.gov This would circumvent the need for pre-functionalized starting materials and multiple synthetic steps. The ongoing development of photoredox catalysis also offers a powerful tool for the stereoselective synthesis of unnatural α-amino acids, a strategy that could be adapted for adamantyl-containing structures. nih.gov

A summary of potential stereoselective synthetic strategies is presented in the table below.

Synthetic StrategyDescriptionPotential Advantages
Catalytic Asymmetric Synthesis Employs chiral transition metal complexes or organocatalysts to induce stereoselectivity.High efficiency, potential for high enantiomeric excess.
Enzymatic/Chemo-enzymatic Methods Utilizes enzymes for highly specific stereoselective transformations.Environmentally friendly, high stereoselectivity.
Stereoselective C-H Functionalization Directly introduces functionality at a specific C-H bond with stereocontrol.Atom-economical, potentially shorter synthetic routes.
Photoredox Catalysis Uses visible light and a photocatalyst to enable stereoselective radical additions.Mild reaction conditions, access to unique reactivity.

Rational Design of New Adamantyl-Containing Scaffolds for Diverse Biological Targets

The adamantane (B196018) moiety is a versatile pharmacophore that can enhance the pharmacological properties of drug candidates by increasing lipophilicity and metabolic stability. nih.govnih.gov Building upon the foundation of this compound, future research will focus on the rational design of new adamantyl-containing scaffolds to target a wide array of biological systems.

The rigid nature of the adamantane cage allows it to act as a scaffold, holding functional groups in specific spatial orientations to optimize interactions with biological targets. researchgate.net This principle can be applied to design inhibitors for various enzymes, ion channels, and receptors. For instance, adamantane derivatives have already shown promise as antiviral agents, particularly against influenza A, and as modulators of the central nervous system. nih.govrsc.org

Future design strategies will likely involve computational modeling and structure-activity relationship (SAR) studies to predict the binding affinity and selectivity of new adamantyl-containing molecules. By systematically modifying the substituents on the adamantane core and the amino acid portion, researchers can fine-tune the pharmacological profile of these compounds. The design of multi-target directed ligands (MTDLs), where a single molecule is designed to interact with multiple targets implicated in a disease, is another promising area. nih.gov

Examples of potential therapeutic areas for new adamantyl-containing scaffolds include:

Oncology: Design of adamantyl-based compounds as inhibitors of cancer-related enzymes or as cytotoxic agents. nih.gov

Infectious Diseases: Development of new antiviral and antibacterial agents by incorporating the adamantane scaffold. researchgate.netmdpi.com

Neurodegenerative Diseases: Exploration of adamantane derivatives as modulators of targets involved in diseases like Alzheimer's and Parkinson's. nih.gov

Metabolic Disorders: Building on the success of Saxagliptin, designing new adamantyl-containing compounds for the treatment of diabetes and obesity. mdpi.com

Advanced Mechanistic Studies of Biological Interactions at the Molecular Level

A deeper understanding of how adamantyl-containing compounds like this compound interact with their biological targets at the molecular level is crucial for the design of more potent and selective drugs. Future research in this area will employ a combination of advanced experimental and computational techniques.

High-resolution structural biology methods, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), will be instrumental in determining the precise binding modes of adamantyl-containing ligands within their target proteins. This structural information provides a detailed map of the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to binding affinity and specificity.

Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable insights into the dynamic nature of these interactions in solution, complementing the static picture provided by crystallography. rsc.org Furthermore, advanced biophysical techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantitatively measure the binding kinetics and thermodynamics of these interactions.

Computational methods, including molecular docking and molecular dynamics (MD) simulations, will play an increasingly important role in elucidating the molecular mechanisms of action. nih.gov These simulations can predict binding poses, estimate binding free energies, and provide insights into the conformational changes that occur upon ligand binding. This detailed molecular-level understanding is essential for the rational design of next-generation adamantyl-based therapeutics.

Integration with Combinatorial Chemistry and High-Throughput Synthesis Paradigms

To accelerate the discovery of new bioactive adamantyl-containing compounds, future research will increasingly integrate rational design with the principles of combinatorial chemistry and high-throughput synthesis. youtube.comyoutube.com This approach allows for the rapid generation and screening of large libraries of related compounds, significantly speeding up the drug discovery process. nih.govyoutube.com

Combinatorial chemistry techniques, such as parallel synthesis and mix-and-split synthesis, can be employed to create diverse libraries of adamantyl derivatives. youtube.comyoutube.com In parallel synthesis, a series of individual compounds are synthesized simultaneously in a spatially addressable format, such as a 96-well plate. youtube.com This allows for the systematic exploration of different substituents on the adamantane scaffold and the amino acid portion.

High-throughput screening (HTS) methods can then be used to rapidly evaluate the biological activity of these compound libraries against a specific target. nih.gov This combination of high-throughput synthesis and screening allows researchers to quickly identify "hit" compounds with promising activity. These hits can then be further optimized through more focused medicinal chemistry efforts.

The integration of these paradigms will enable a more efficient exploration of the chemical space around the this compound scaffold, leading to the discovery of novel compounds with improved therapeutic properties for a variety of diseases.

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